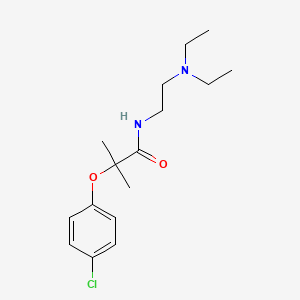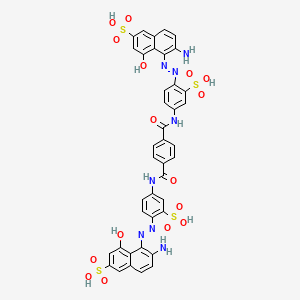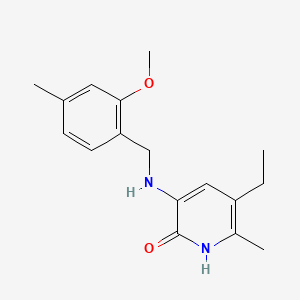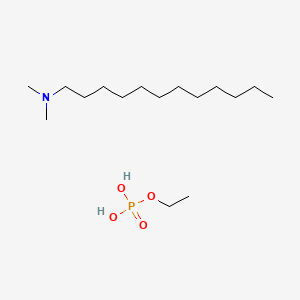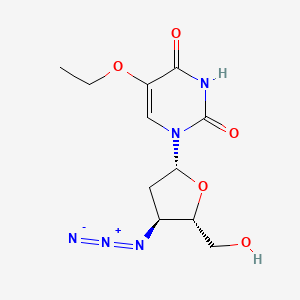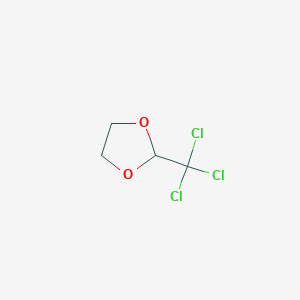
2-(Trichloromethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trichloromethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trichloromethyl)-1,3-dioxolane typically involves the reaction of trichloromethyl ketones with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a hemiketal intermediate, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Trichloromethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability
Mechanism of Action
The mechanism of action of 2-(Trichloromethyl)-1,3-dioxolane involves its ability to undergo various chemical transformations, which can interact with biological molecules and pathways. The trichloromethyl group can form reactive intermediates that bind to cellular components, leading to alterations in cellular processes. These interactions can result in the modulation of enzyme activity, disruption of cellular membranes, and induction of oxidative stress .
Comparison with Similar Compounds
Methyltrichlorosilane: Similar in having a trichloromethyl group, but differs in its silicon-based structure.
Trichloromethyl ketones: Share the trichloromethyl group but differ in their functional groups and reactivity.
Uniqueness: 2-(Trichloromethyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity compared to other trichloromethyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
5660-66-2 |
|---|---|
Molecular Formula |
C4H5Cl3O2 |
Molecular Weight |
191.44 g/mol |
IUPAC Name |
2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C4H5Cl3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2 |
InChI Key |
HNPXJOYUUGWILX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


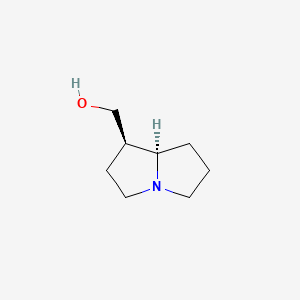
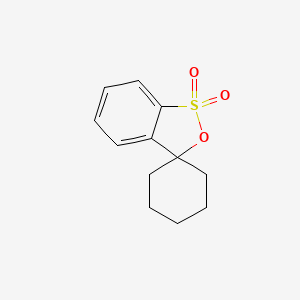
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)

